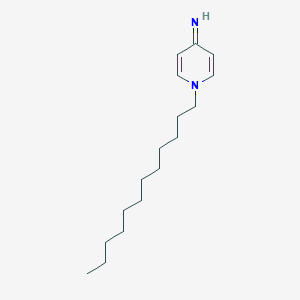

1-dodecylpyridin-4(1H)-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H30N2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-dodecylpyridin-4-imine |

InChI |

InChI=1S/C17H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19/h12-13,15-16,18H,2-11,14H2,1H3 |

InChI Key |

JDGQYAUETBNXKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=CC(=N)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dodecylpyridin 4 1h Imine and Analogues

Conventional Synthetic Routes for Imine Formation

Conventional methods for the synthesis of pyridin-4(1H)-imine derivatives primarily rely on the formation of the characteristic carbon-nitrogen double bond (imine) through condensation reactions. These methods are well-established and provide a foundational approach to accessing these compounds.

Condensation Reactions Involving Pyridin-4(1H)-one Precursors and Primary Amines

The most direct and traditional method for the synthesis of 1-dodecylpyridin-4(1H)-imine involves the condensation of a pyridin-4(1H)-one precursor with a primary amine, in this case, dodecylamine. redalyc.org This reaction is a classic example of imine formation where the carbonyl group of the pyridinone reacts with the primary amine to form a Schiff base, with the elimination of a water molecule. redalyc.org The general reactivity of the carbonyl group is a key factor, and its electrophilicity can be enhanced to drive the reaction forward. redalyc.org

Optimization of Reaction Conditions and Catalyst Systems (e.g., Acid Catalysis)

To improve the efficiency of the condensation reaction, various reaction conditions and catalyst systems can be optimized. The use of an acid catalyst is a common strategy to increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine. redalyc.org The reaction is generally carried out by refluxing the carbonyl compound and the amine, sometimes with an azeotroping agent to facilitate the removal of water. researchgate.net

The choice of solvent can also play a crucial role. While traditional syntheses may employ organic solvents, the development of more environmentally friendly methods has explored the use of water or even solvent-free conditions. researchgate.net The optimization of reaction parameters such as temperature and reaction time is also critical to maximize the yield and purity of the desired imine. For instance, in the synthesis of related imine derivatives, reactions are often carried out at reflux temperature for several hours. redalyc.org

| Parameter | Condition | Purpose |

| Catalyst | Acid (e.g., glacial acetic acid) | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Solvent | Toluene (B28343), Ethanol | To dissolve reactants and facilitate heat transfer. Toluene can also act as an azeotroping agent. |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark apparatus) | To shift the reaction equilibrium towards the formation of the imine product. |

Advanced Synthetic Strategies

In recent years, advanced synthetic strategies have been developed to enhance the efficiency, reduce the environmental impact, and improve the selectivity of imine synthesis. These methods offer significant advantages over conventional approaches.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of imine synthesis, microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netrsc.org The use of microwave heating under solvent-free conditions, often with a wetting reagent like β-ethoxyethanol, has been shown to be a rapid and environmentally friendly method for the preparation of imine derivatives. researchgate.net

For the synthesis of this compound analogues, a microwave-assisted approach would involve mixing the pyridin-4(1H)-one precursor and dodecylamine, potentially with a catalytic amount of acid, and irradiating the mixture in a dedicated microwave reactor. The high efficiency of energy transfer in microwave synthesis often leads to a dramatic reduction in reaction time, from hours to mere minutes. researchgate.net

A comparative study on the synthesis of various imines demonstrated significantly higher yields and shorter reaction times under microwave irradiation compared to classical heating methods. researchgate.net

| Method | Reaction Time | Yield (%) |

| Classical Heating | 3-5 hours | 60-80 |

| Microwave Irradiation | 5-10 minutes | 85-95 |

Green Chemistry Approaches in Imine Synthesis (e.g., Solventless, Heterogeneous Catalysis, Bio-derived Media)

Green chemistry principles are increasingly being applied to the synthesis of imines to minimize the environmental footprint of chemical processes. researchgate.net This includes the use of solvent-free reaction conditions, heterogeneous catalysts, and bio-derived media.

Solventless Synthesis: Conducting reactions without a solvent eliminates the need for potentially hazardous and volatile organic compounds, reduces waste, and simplifies product purification. scirp.org The synthesis of imines can often be achieved by simply mixing the neat reactants, sometimes with gentle heating or microwave irradiation. researchgate.netscirp.org This approach is not only environmentally benign but can also lead to higher reaction rates due to the high concentration of reactants.

Heterogeneous Catalysis: The use of solid acid catalysts or other heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability. wikipedia.org For the synthesis of pyridinium (B92312) imines, a solid-supported acid catalyst could be employed, which can be easily filtered off at the end of the reaction, simplifying the work-up procedure and allowing for the recycling of the catalyst. Metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for related reactions, offering high catalytic activity and selectivity. wikipedia.org

Bio-derived Media: While not extensively reported for this specific class of compounds, the use of bio-derived solvents or media is a growing area in green chemistry. These solvents, derived from renewable resources, can offer a more sustainable alternative to traditional petroleum-based solvents.

Chemo- and Regioselective Synthesis of Pyridinium Imine Scaffolds

The chemo- and regioselective synthesis of pyridinium imine scaffolds is crucial when dealing with multifunctional molecules where competing reactions can occur. The selective formation of the imine at the 4-position of the pyridine (B92270) ring is a key challenge.

One approach to achieve regioselectivity involves the use of precursor molecules where the 4-position is pre-functionalized as a carbonyl group, such as pyridin-4(1H)-one, thus directing the imine formation to this specific site. nih.gov

In cases where the pyridine ring itself is being constructed, modern synthetic methods allow for a high degree of control over the substitution pattern. For example, one-pot C-H alkenylation/electrocyclization/aromatization sequences have been developed for the synthesis of highly substituted pyridine derivatives from α,β-unsaturated imines and alkynes. nih.gov While not directly forming a 4-imine, these methods demonstrate the level of control that can be achieved in pyridine synthesis.

Furthermore, reactions involving Zincke imine intermediates have been utilized for the 3-selective halogenation of pyridines, showcasing how transient imine species can be harnessed for regioselective functionalization. chemrxiv.org Although this example pertains to halogenation, it highlights the potential for developing selective methods for the introduction of an imine group at a specific position on the pyridine ring.

Preparation of Related Dodecylpyridinium and Imine-Containing Derivatives

The synthesis of derivatives related to this compound typically involves the alkylation of a pyridine derivative followed by the formation of an imine. A common precursor for these syntheses is 4-aminopyridine (B3432731), which can be readily alkylated.

The reaction of 4-aminopyridine with alkyl halides is a key step in forming the N-alkylpyridinium core structure. researchgate.net For instance, the reaction of 4-aminopyridine with dodecyl bromide would be expected to yield 1-dodecyl-4-aminopyridinium bromide. This quaternization of the pyridine nitrogen is a well-established reaction.

The formation of imines, in general, proceeds through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. masterorganicchemistry.comredalyc.org In the context of preparing derivatives related to this compound, a primary amine would react with an appropriate aldehyde or ketone.

A variety of N-alkyl imines have been synthesized, and their photoswitching properties have been studied. nih.gov The synthesis of these compounds is often straightforward, making them suitable for various applications. nih.gov Furthermore, N-methyl imines have been synthesized using mechanochemical processes, which offer a greener alternative to traditional solvent-based methods. researchgate.netresearchgate.net

The synthesis of dodecylpyridinium salts, such as 1-dodecylpyridinium chloride, is another relevant area of research. researchgate.net These compounds have been investigated for their antimicrobial properties. researchgate.net The general synthetic approach involves the reaction of pyridine with the corresponding dodecyl halide.

The following table outlines the reactants and resulting compounds in the synthesis of related dodecylpyridinium and imine-containing derivatives.

| Reactant 1 | Reactant 2 | Resulting Compound Type |

| 4-Aminopyridine | Dodecyl Bromide | 1-Dodecyl-4-aminopyridinium Bromide |

| Primary Amine | Aldehyde or Ketone | Imine |

| Pyridine | Dodecyl Chloride | 1-Dodecylpyridinium Chloride |

It is important to note that the direct synthesis of this compound is not explicitly detailed in the provided search results. However, the principles of N-alkylation of pyridines and imine formation from primary amines and carbonyls provide a strong basis for its theoretical synthesis.

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Resources

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the spectroscopic and structural elucidation of the compound this compound could not be located. The required information for a detailed analysis as per the requested outline—including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, UV-Visible Spectroscopy, and Single-Crystal X-ray Diffraction—is not present in the available public domain.

The search included queries for the target compound and its structural isomers and related names, such as "N-dodecyl-4-pyridinimine" and "1-dodecyl-4-iminopyridine." While general information on the synthesis and properties of related structures like 4-aminopyridines and N-alkyl-4-aminopyridinium salts exists, the specific spectroscopic and crystallographic data for the neutral imine form, this compound, remains uncharacterized in the accessible literature. For instance, the closely related salt, 4-amino-1-dodecyl-pyridinium chloride, is commercially available, but its spectral data is not provided, and it would differ from the requested neutral imine. sigmaaldrich.com

Without primary data from experimental characterization, it is not possible to generate a scientifically accurate article that adheres to the specified detailed structure. The creation of such an article would require access to proprietary research data or the novel synthesis and characterization of the compound.

Spectroscopic and Structural Elucidation of 1 Dodecylpyridin 4 1h Imine

Spectroscopic and Structural Studies of Related Pyridinium (B92312) Imine and Dodecyl Derivatives

Due to the limited availability of specific studies on 1-dodecylpyridin-4(1H)-imine, a review of related pyridinium imine and dodecyl derivatives provides valuable insights into its expected spectroscopic and structural properties.

Studies on various pyridinium derivatives show characteristic spectroscopic signatures. researchgate.net In the infrared (IR) spectra, the C=N stretching vibration of the imine group is typically observed in the range of 1640-1690 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridinium ring usually appear between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the dodecyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of such compounds. In the ¹H NMR spectrum of a related compound, N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea, the aromatic protons of the pyridine (B92270) ring resonate between δ 7.30-8.34 ppm. researchgate.net For this compound, the protons on the pyridinium ring would be expected in a similar downfield region due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons of the dodecyl chain would appear in the upfield region, typically between δ 0.8 and 1.7 ppm, with the terminal methyl group being the most shielded.

The structural characteristics of molecules containing long alkyl chains, such as dodecyl groups, often involve self-assembly into ordered structures like micelles or bilayers in solution and layered packing in the solid state. mdpi.com The dodecyl chain provides significant lipophilicity, influencing the solubility and aggregation behavior of the molecule. X-ray diffraction studies on similar amphiphilic compounds have revealed that the long alkyl chains tend to align in parallel, maximizing van der Waals contacts.

The table below presents typical spectroscopic data for related pyridinium and dodecyl compounds, offering a reference for the expected values for this compound.

| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Pyridinium Ring Protons | 7.0 - 9.0 ppm |

| ¹H NMR | -CH₂- (Dodecyl Chain) | 1.2 - 1.7 ppm |

| ¹H NMR | Terminal -CH₃ (Dodecyl) | ~0.9 ppm |

| ¹³C NMR | Pyridinium Ring Carbons | 120 - 150 ppm |

| ¹³C NMR | Imine Carbon (C=N) | 150 - 165 ppm |

| ¹³C NMR | Dodecyl Chain Carbons | 14 - 32 ppm |

| FTIR | C-H Stretch (Alkyl) | 2850 - 2960 cm⁻¹ |

| FTIR | C=N Stretch (Imine) | 1640 - 1690 cm⁻¹ |

| FTIR | C=C, C=N Stretch (Ring) | 1400 - 1600 cm⁻¹ |

Mechanistic Investigations of 1 Dodecylpyridin 4 1h Imine Reactivity

Fundamental Reaction Pathways of the Imine Moiety

The imine group (C=N) is the primary center of reactivity, analogous to the carbonyl group (C=O) in aldehydes and ketones but with distinct characteristics. It can participate in a variety of transformations, including nucleophilic additions and cycloadditions.

The imine functional group exhibits dual reactivity. The imine carbon is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. Conversely, the lone pair of electrons on the nitrogen atom imparts nucleophilic character to the imine.

Generally, imines are considered less electrophilic than their corresponding carbonyl counterparts. However, their electrophilicity can be significantly enhanced by the protonation of the imine nitrogen or its coordination to a Lewis acid. This generates a highly reactive iminium cation, which readily accepts nucleophiles. The reaction of 1-dodecylpyridin-4(1H)-imine with nucleophiles would proceed via addition to the C=N bond to form a tetrahedral intermediate. This reactivity is central to reactions like hydrolysis, which reverts the imine to its parent amine and carbonyl compound, following a well-established mechanistic pattern often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Table 1: Comparison of Electrophilicity in Related Functional Groups

| Functional Group | Hybridization of Central Carbon | General Electrophilicity | Reactivity with Nucleophiles |

|---|---|---|---|

| Ketone (C=O) | sp² | High | Readily undergoes addition |

| Imine (C=N) | sp² | Moderate | Undergoes addition, enhanced by acid catalysis |

The C=N double bond of the imine can function as a dienophile in hetero-Diels-Alder reactions, more specifically known as aza-Diels-Alder reactions. In this role, the imine (the azadienophile) reacts with a conjugated diene in a [4+2] cycloaddition to form a six-membered nitrogen-containing heterocycle. The reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway, which may be influenced by the reactants and the presence of a Lewis acid catalyst.

For this compound, it would be expected to react with electron-rich dienes. These cycloaddition reactions are powerful tools for constructing complex nitrogen-containing ring systems. Other cycloadditions, such as photochemical [2+2] cycloadditions with alkenes, are also possible pathways for imine derivatives, leading to the formation of four-membered rings.

Influence of the Dodecyl and Pyridine (B92270) Moieties on Imine Reactivity

The dodecyl chain and the pyridine ring are not mere spectators; they actively modulate the reactivity of the core imine functionality through a combination of steric and electronic effects.

The N-substituent on an imine plays a critical role in its stability and reactivity. The dodecyl group attached to the pyridine nitrogen in this compound exerts significant influence.

Steric Effects: The long, bulky dodecyl chain provides considerable steric hindrance around the nitrogen atom and the imine functional group. This bulk can impede the approach of nucleophiles to the electrophilic imine carbon, potentially slowing down reaction rates compared to imines with smaller N-alkyl substituents.

Electronic Effects: As an alkyl group, the dodecyl chain is weakly electron-donating. This effect slightly increases the electron density at the nitrogen atom, which in turn can marginally decrease the electrophilicity of the imine carbon. This contrasts with N-aryl or N-sulfonyl groups, which are electron-withdrawing and increase the imine's electrophilicity.

Table 2: Predicted Influence of N-Substituents on Imine Reactivity

| N-Substituent | Electronic Effect | Steric Hindrance | Predicted Effect on Rate of Nucleophilic Addition |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Donating | Low | Baseline |

| -C₁₂H₂₅ (Dodecyl) | Weakly Donating | High | Decreased (due to sterics) |

| -Ph (Phenyl) | Withdrawing | Moderate | Increased (due to electronics) |

This nitrogen atom can be protonated or coordinate to Lewis acids, a process that activates the pyridine ring toward nucleophilic attack, typically at the C2 and C4 positions (relative to the ring nitrogen). In the case of this compound, the presence of the imine at the 4-position already indicates a departure from simple pyridine aromaticity, making the entire system more complex. Furthermore, studies on related Schiff bases have shown that the pyridine nitrogen can play a direct role in reactions at other sites on the molecule. For instance, coordination of a metal catalyst to the pyridine nitrogen can facilitate the hydrolysis of a remote imine group by increasing the polarity of the C=N bond.

Detailed Mechanistic and Kinetic Analysis

For a nucleophilic addition reaction, the mechanism would begin with the attack of a nucleophile on the electrophilic imine carbon. The rate of this reaction would be influenced by several factors: the nucleophile's strength, the solvent, and temperature. Crucially, the steric bulk of the N-dodecyl group would likely result in a lower pre-exponential factor in the Arrhenius equation compared to a less hindered analogue, leading to a slower reaction rate.

Table 3: Proposed Kinetic Study of Hydrolysis

| Variable | Condition A | Condition B | Expected Outcome | Rationale |

|---|---|---|---|---|

| pH | pH 5 (Acidic) | pH 7 (Neutral) | Rate(A) > Rate(B) | Acid catalysis protonates the imine nitrogen, creating a more electrophilic iminium ion. |

| N-Substituent | N-dodecyl | N-methyl | Rate(A) < Rate(B) | The bulky dodecyl group sterically hinders the approach of water to the imine carbon. |

| Temperature | 25°C | 50°C | Rate(A) < Rate(B) | Increased temperature provides the necessary activation energy for the reaction to proceed faster. |

The mechanism for a Lewis acid-catalyzed aza-Diels-Alder reaction would involve the initial coordination of the Lewis acid to the most basic site, likely the imine nitrogen. This coordination would lower the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to a [4+2] cycloaddition with a diene. The kinetics would be expected to show a dependence on the concentration of both the imine and the Lewis acid catalyst.

Probing Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides fundamental insights into the reaction pathways of this compound. While specific experimental data for this exact molecule is limited, extensive research on related pyridin-imines and computational studies offer a clear picture of the expected behavior.

Key to its reactivity is the pyridinium (B92312) ion, which acts as a potent electron-withdrawing group, influencing the adjacent imine functionality. Reactions involving nucleophilic attack at the imine carbon or at the pyridine ring (positions C2 and C4) proceed through distinct intermediates.

Computational studies on similar amine-imine tautomerization in aminopyridines have been used to model the transition states. For instance, Density Functional Theory (DFT) calculations on 2-aminopyridine (B139424) have identified the transition state structure for the proton transfer involved in tautomerization. nih.gov These studies confirm the presence of a single imaginary frequency, characteristic of a true transition state. The activation energy for such a proton transfer can be significant, for example, a calculated barrier of 44.81 kcal/mol for 2-aminopyridine, indicating that the process is not spontaneous under normal conditions and likely requires catalysis. nih.gov

Table 1: Calculated Activation and HOMO Energies for Tautomerization in a Model Aminopyridine System nih.gov

| Parameter | Value |

| Activation Energy for Proton Transfer | 44.81 kcal/mol |

| HOMO Energy of Ground State | -139.29 kcal/mol |

| HOMO Energy of Transition State | -135.76 kcal/mol |

| Difference in HOMO Energy | 3.53 kcal/mol |

This data is for 2-aminopyridine and serves as an illustrative example of the energetic considerations in imine-enamine type tautomerism in pyridine systems.

Determination of Rate and Equilibrium Constants in Imine Transformations

For related imines, rate constants for hydrolysis have been determined under various conditions. For example, the hydrolysis of N-salicylidene-2-aminopyridine has been kinetically investigated, revealing the influence of pH and metal ions on the reaction rate. psu.edu The equilibrium of imine formation is the reverse of hydrolysis and can be driven towards the imine product by the removal of water.

Tautomerism and its Impact on Reaction Outcomes (e.g., Imine-Enamine Tautomerism)

Tautomerism is a fundamental aspect of the chemistry of this compound, which can exist in equilibrium with its enamine tautomer. This imine-enamine tautomerism is analogous to the more familiar keto-enol tautomerism. numberanalytics.com The position of this equilibrium is influenced by several factors, including the solvent, temperature, pH, and the electronic nature of substituents. numberanalytics.com

The imine form is generally more stable, but the enamine tautomer, although present in smaller concentrations, can be significantly more nucleophilic at the alpha-carbon, leading to unique reaction pathways. nih.gov The interconversion between the imine and enamine tautomers can be catalyzed by acids or bases. numberanalytics.com

A study on the tautomerism of 2-, 3-, and 4-phenacylpyridines in aqueous solution provides quantitative data on the equilibrium constants (KT) for imine-enamine tautomerism. For 4-phenacylpyridine, a structurally related system, the pKT for the equilibrium between the ketoimine and the enamine form was determined to be 2.42. rsc.org This indicates that the ketoimine form is favored by a factor of approximately 260.

Table 2: Tautomeric Equilibrium Constants for Phenacylpyridines in Aqueous Solution at 25°C rsc.org

| Compound | Tautomerism | pKT (-log KT) |

| 2-Phenacylpyridine | Imine-Enamine | 1.05 |

| 3-Phenacylpyridine | Imine-Zwitterion | 5.87 |

| 4-Phenacylpyridine | Imine-Enamine | 2.42 |

The presence of the enamine tautomer can dramatically alter the course of a reaction. For instance, in reactions with electrophiles, the enamine can act as a carbon nucleophile, leading to α-functionalization, a reactivity pattern not accessible to the imine tautomer directly. masterorganicchemistry.com The chemoselectivity of certain oxidation reactions has also been shown to depend on the subtle differences in reactivity between an enamine and an imine-derived enamine tautomer. nih.gov

Catalytic Aspects in Reactions Involving this compound

The unique electronic properties of the pyridinium-imine scaffold suggest potential applications in catalysis. The combination of a Lewis basic imine nitrogen and an electron-deficient pyridinium ring allows for various modes of catalytic activation.

Lewis Acid Catalysis and Activation Strategies

The imine nitrogen of this compound can be activated by coordination to a Lewis acid. This enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This strategy is widely used in organic synthesis to promote reactions such as additions and cycloadditions. nih.govrsc.orgnih.gov

Common Lewis acids like zinc-based compounds, boron trifluoride etherate (BF3·OEt2), and tin tetrachloride (SnCl4) can be employed to activate imines. nih.govresearchgate.net In the context of the pyridinium system, the coordination of a Lewis acid to the pyridine nitrogen can also occur, which would further increase the electron-withdrawing effect on the imine moiety. This dual activation can lead to enhanced reactivity and selectivity in certain transformations. researchgate.net For instance, Lewis acid activation has been shown to be crucial for the addition of various organometallic nucleophiles to transient imines. nih.gov

The choice of Lewis acid is critical and can influence the outcome of the reaction. While strong Lewis acids can effectively activate the imine, they might also promote side reactions or be incompatible with sensitive functional groups. Therefore, the development of milder Lewis acid activation strategies is an active area of research.

Organocatalytic Applications of Pyridinium-Imine Scaffolds

The pyridinium-imine scaffold itself can act as an organocatalyst. The ability of the pyridine nitrogen to be reversibly protonated or alkylated allows for the modulation of the electronic properties of the molecule, which is a key principle in many organocatalytic cycles.

While specific organocatalytic applications of this compound have not been reported, related pyridinium structures are known to participate in various catalytic processes. For example, the formation of pyridinium ylides from pyridinium salts is a classic method for generating reactive intermediates for cycloaddition reactions.

Furthermore, the concept of iminium ion catalysis, where a secondary amine catalyst reacts with a carbonyl compound to form a transient iminium ion, is a cornerstone of modern organocatalysis. While this compound is a pre-formed imine, its reversible protonation can generate a highly electrophilic iminium ion, which could potentially catalyze reactions such as Friedel-Crafts alkylations or Michael additions. The long dodecyl chain might also impart useful solubility properties or even enable phase-transfer catalysis. wikipedia.org

Computational and Theoretical Chemistry Studies of 1 Dodecylpyridin 4 1h Imine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-dodecylpyridin-4(1H)-imine, these studies would be crucial in elucidating its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (HOMO-LUMO Analysis, Electrostatic Potential)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of this compound would yield critical data.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species, including solvents and biological targets. For this compound, the ESP map would likely show a high electron density around the imine nitrogen and the pyridine (B92270) ring, with the dodecyl chain being relatively non-polar.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative and not based on published research.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity. |

Calculation of Adsorption Energies and Interaction Mechanisms

Computational methods can be employed to calculate the adsorption energy of this compound on various surfaces, which is particularly relevant for applications in materials science and corrosion inhibition. These calculations would reveal the strength and nature of the interaction between the molecule and a given substrate. The orientation of the molecule upon adsorption and the specific atoms involved in the binding could also be determined, providing a detailed picture of the interaction mechanism.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and electronic absorption spectra (UV-Vis). Comparing these theoretical predictions with experimental spectra can aid in the structural confirmation of the synthesized compound and the assignment of spectral bands to specific molecular vibrations or electronic transitions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their macroscopic properties and interactions in different environments.

Simulation of Molecular Behavior in Various Environments

MD simulations could be used to model the behavior of this compound in various solvents, both aqueous and non-aqueous. These simulations would reveal how the molecule orients itself in solution and how it interacts with solvent molecules. This is particularly important for understanding its solubility and behavior in complex systems.

Investigation of Self-Assembly and Aggregation Phenomena

The amphiphilic nature of this compound, with its polar pyridin-imine head and non-polar dodecyl tail, suggests a propensity for self-assembly and aggregation in solution, potentially forming micelles or other supramolecular structures. MD simulations would be an invaluable tool to investigate these phenomena, providing details on the critical aggregation concentration, the size and shape of the aggregates, and the thermodynamic driving forces behind their formation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For N-substituted pyridin-4(1H)-imines, theoretical studies, primarily employing Density Functional Theory (DFT), can illuminate the energetic landscapes of their formation and subsequent reactions.

Understanding the energetic profile of a reaction is key to identifying its rate-determining step—the highest energy barrier that must be overcome for the reaction to proceed. While specific computational studies on the synthesis of this compound are not prevalent in the literature, analogies can be drawn from studies on similar imine systems.

For instance, DFT calculations have been effectively used to study imine-exchange reactions in related metal-coordinated pyridine-diimine pincer complexes. These studies reveal the activation energies for both condensation and transimination reactions. In a representative system, the condensation reaction to form an imine involves a significant energy barrier, which can be influenced by the presence of a metal coordinator. wur.nldntb.gov.ua

A plausible reaction for the formation of a pyridin-4(1H)-imine is the condensation of 4-aminopyridine (B3432731) with an aldehyde or ketone, followed by N-alkylation. Alternatively, direct reaction of a primary amine with a suitable pyridine precursor can yield the target imine. Computational modeling can map the energy profile of such reactions, identifying the transition states and intermediates. For example, in a metal-free imine condensation, the activation energy for the initial amine attack on the carbonyl group and subsequent dehydration can be calculated.

To illustrate the type of data generated in such a study, the following table presents hypothetical energetic data for a condensation reaction, based on values reported for analogous imine exchange reactions. wur.nldntb.gov.ua

| Step | Reactants | Transition State (TS) | Products | ΔG (kcal/mol) - Forward | ΔG (kcal/mol) - Reverse |

| 1. Nucleophilic Attack | Pyridine-Amine + Aldehyde | [TS for C-N bond formation] | Hemiaminal Intermediate | 15.2 | 25.8 |

| 2. Proton Transfer | Hemiaminal Intermediate | [TS for proton shuttle] | Zwitterionic Intermediate | 10.5 | 8.3 |

| 3. Dehydration | Zwitterionic Intermediate | [TS for water elimination] | Iminium Cation + H₂O | 22.1 | 12.4 |

| 4. Deprotonation | Iminium Cation + H₂O | [TS for final deprotonation] | Pyridin-Imine + H₃O⁺ | 5.6 | 30.1 |

This table is illustrative and based on analogous systems. The values represent Gibbs free energies (ΔG) and are hypothetical for the this compound system.

Furthermore, computational studies on the hydrolysis of related pyridine-imines have shown that the pyridine nitrogen can play a crucial role in the mechanism. DFT calculations on a thiophene-based pyridine-imine demonstrated that the involvement of the pyridine moiety lowers the activation barrier for the key water addition step by approximately 5.6 kcal/mol, highlighting the importance of considering the entire molecular structure in mechanistic studies. mdpi.com

Many reactions involving pyridin-imines can yield multiple products. Computational chemistry is a vital tool for understanding and predicting the observed selectivity.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preference for reaction at one functional group over others. For this compound, potential reactive sites include the imine C=N double bond, the pyridine ring, and the dodecyl chain. Computational models can predict the most likely site of attack by various reagents by calculating the activation energies for each possible reaction pathway.

Regioselectivity: When a reaction can produce constitutional isomers, regioselectivity describes the preference for one isomer over another. For example, in cycloaddition reactions, the orientation of the reacting molecules determines the regiochemical outcome. DFT studies on the [3+2] cycloaddition of nitrile imines to alkenes have successfully rationalized the observed regioselectivity by comparing the energy barriers of the different possible addition pathways. mdpi.com A similar approach could be applied to cycloaddition reactions involving this compound as the dipolarophile.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over others. The long dodecyl chain of this compound is flexible and can adopt various conformations, which could influence the stereochemical course of a reaction. Computational modeling can explore the different conformational possibilities and their respective transition state energies to predict the most likely stereochemical outcome. Studies on cobalt-catalyzed Diels-Alder reactions using pyridine-imine ligands have shown that electronic variations in the ligand have a negligible effect on regioselectivity, suggesting that steric factors, which can be effectively modeled, are dominant. researchgate.net

The following table provides an illustrative example of how computational data can be used to rationalize regioselectivity in a hypothetical cycloaddition reaction involving a pyridin-imine.

| Reaction Pathway | Regioisomeric Transition State | Activation Energy (ΔE‡, kcal/mol) | Predicted Major Product |

| Path A | TS-A (e.g., 1,2-addition) | 25.3 | Product A |

| Path B | TS-B (e.g., 1,3-addition) | 21.8 | Product B |

This table is for illustrative purposes. The pathway with the lower activation energy (Path B) would be predicted to be the major reaction channel, leading to the preferential formation of Product B.

Advanced Computational Methodologies for Pyridine-Imine Systems

The accuracy and applicability of computational studies on molecules like this compound depend on the chosen theoretical methods. While DFT is a workhorse for many applications, more advanced methodologies can provide deeper insights, especially for complex systems.

High-Level Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, can offer higher accuracy for calculating reaction energies and barriers. These methods are particularly useful for benchmarking the results obtained from more approximate DFT calculations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as this compound interacting with a biological macromolecule or in a complex solvent environment, it is often computationally prohibitive to treat the entire system at a high level of quantum mechanics. QM/MM methods address this by treating the chemically active region (e.g., the pyridine-imine core) with a high-level QM method, while the surrounding environment (e.g., the dodecyl chain and solvent) is treated with a less computationally demanding molecular mechanics (MM) force field. This approach allows for the study of enzymatic reactions or reactions in solution where the explicit consideration of the environment is crucial.

Molecular Dynamics (MD) Simulations: To account for the dynamic nature of molecules and their environment, MD simulations can be employed. These simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent effects, and the statistical probability of different reaction pathways. Combining MD simulations with QM/MM methods (QM/MM-MD) is a particularly powerful tool for studying complex biochemical processes.

The choice of computational methodology is a trade-off between accuracy and computational cost. For a molecule like this compound, a multi-pronged approach, potentially combining DFT for initial explorations, high-level ab initio calculations for key energetic benchmarks, and QM/MM-MD for studying its interactions in complex environments, would provide the most comprehensive theoretical understanding.

Coordination Chemistry of 1 Dodecylpyridin 4 1h Imine

Ligand Properties of the Pyridinium-Imine Moiety

The coordination behavior of 1-dodecylpyridin-4(1H)-imine is fundamentally dictated by the electronic and structural characteristics of its pyridinium-imine core. This moiety possesses distinct features that make it an attractive ligand for a variety of metal ions.

The this compound ligand is characterized by its ambidentate nature, offering multiple potential coordination sites. The primary donor site is the exocyclic imine nitrogen atom. This nitrogen possesses a lone pair of electrons that can readily coordinate to a metal center. The donor strength of this imine nitrogen is significantly influenced by the electronic nature of the pyridinium (B92312) ring to which it is attached.

The donor flexibility of pyridylidene-based ligands allows them to stabilize metal centers in various oxidation states, a property that is crucial for many catalytic applications. acs.org

Table 1: Electronic Properties of Pyridyl-Imine Type Ligands

| Ligand Type | Key Electronic Feature | Potential Coordination Mode(s) | Reference |

|---|---|---|---|

| 4-Iminopyridine | Charge delocalization upon coordination | Monodentate (Imine N), Bidentate (anionic form) | chemrxiv.org |

| Pyridine (B92270) with p-NHI | Strong π-donating imine group | Monodentate (Pyridine N favored) | rsc.org |

| Pyridylidene Amine (PYE) | Donor-flexible (L/X-type) | Chelation, stabilization of multiple oxidation states | acs.org |

The presence of the long C12 alkyl (dodecyl) chain is a defining feature of this compound, imparting properties that go beyond the immediate coordination sphere of the metal. This long hydrocarbon tail introduces significant steric bulk and lipophilicity.

Solubility: The lipophilic nature of the dodecyl chain enhances the solubility of the ligand and its metal complexes in nonpolar organic solvents. This is a crucial practical advantage for homogeneous catalysis and for processing in organic media.

Steric Hindrance: The dodecyl chain can create a sterically crowded environment around the metal center. This can limit the number of ligands that can coordinate, potentially favoring lower coordination numbers. It can also influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the access of substrates to the active site.

Supramolecular Assembly: Long alkyl chains are known to promote the self-assembly of metal complexes into ordered supramolecular structures, such as lamellar or lipid-bilayer-like arrangements in the solid state. nih.govacs.org This self-assembly is driven by van der Waals interactions between the interdigitating alkyl chains. The length of the alkyl chain has a predictable influence on these packing morphologies. acs.org Studies on other long-chain ligands have shown that a C12 chain is particularly effective in promoting the formation of well-ordered self-assembled monolayers and can lead to narrow size distributions in nanoparticles. acs.org

Table 2: Effects of Long Alkyl Chains on Ligand and Complex Properties

| Property | Influence of Alkyl Chain | Consequence | References |

|---|---|---|---|

| Solubility | Increases lipophilicity | Enhanced solubility in nonpolar solvents | - |

| Steric Environment | Creates a crowded coordination sphere | Controls coordination number and catalytic selectivity | acs.org |

| Solid-State Structure | Promotes self-assembly via van der Waals forces | Formation of ordered lamellar or herringbone structures | nih.govacs.orgrsc.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard organometallic and coordination chemistry routes. The characterization of these complexes provides insights into their structure and bonding.

The preparation of coordination compounds involving pyridyl-imine type ligands typically involves the reaction of the ligand with a suitable transition metal precursor in an appropriate solvent. For this compound, a general synthetic route would be the direct reaction with a metal salt, such as a halide (e.g., MCl₂, MBr₂), acetate, or triflate salt of a transition metal like copper, nickel, zinc, iron, or cobalt. nih.govnih.gov

A common procedure involves dissolving the ligand in a solvent like ethanol, methanol, or THF, followed by the addition of the metal salt solution. nih.govnih.gov The reaction may proceed at room temperature or require heating under reflux to facilitate complex formation. In some cases, a base may be added to deprotonate the ligand, leading to the formation of neutral complexes with the monoanionic form of the ligand. chemrxiv.org Another approach is the in situ formation of the imine complex by reacting a carbonyl compound, a primary amine, and a transition metal compound. google.com

The isolation of the resulting complex is typically achieved by precipitation, removal of the solvent under vacuum, or crystallization from a suitable solvent system.

Table 3: Examples of Synthetic Methods for Related Pyridyl-Imine Complexes

| Ligand Type | Metal Precursor | Reaction Conditions | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II) salts | Alcoholic medium, reflux | Bidentate chelate complexes | nih.govnih.gov |

| 1-Methylpyridin-4(1H)-imine derivatives | Mg, Al, Zn alkyls | Reaction with deprotonated ligand | Dimeric main group element complexes | chemrxiv.org |

Metal complexes of pyridyl-imine ligands exhibit a wide range of structural diversity, depending on the metal ion, the stoichiometry of the reaction, the presence of other ancillary ligands, and the steric and electronic properties of the imine ligand itself. Based on related systems, complexes of this compound are expected to adopt various geometries and nuclearities.

Coordination Geometries: Depending on the metal center and its oxidation state, four-coordinate complexes can adopt geometries ranging from distorted tetrahedral to square planar or seesaw. researchgate.net For instance, Cu(II) complexes often favor a square planar geometry, while Ni(II) and Zn(II) complexes are commonly found in tetrahedral environments. nih.gov

Nuclearity: Both mononuclear and polynuclear structures are possible. While simple 1:1 or 1:2 ligand-to-metal complexes are common, the formation of dimeric or polymeric structures can also occur, often bridged by other ligands (like halides) or through the self-assembly of the ligands. chemrxiv.org For example, complexes of a substituted 1-methyl-4-iminopyridine with Mg, Al, and Zn have been shown to form dimeric structures. chemrxiv.org

Influence of the Dodecyl Chain: In the solid state, the dodecyl chains are expected to play a significant role in determining the crystal packing, likely leading to the formation of layered structures where the polar coordination heads are segregated from the nonpolar alkyl tails. nih.gov

Table 4: Structural Features of Metal Complexes with Related Imine Ligands

| Complex Example | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[MQItBu]MgMe}₂ | Mg(II) | Distorted Tetrahedral | Dimeric structure | chemrxiv.org |

| [CuII(hfac)₂(TTF-CH=N-Py)] | Cu(II) | - | Imine N coordinated to metal | researchgate.net |

| [Cu(HL)(CH₃CN)(PPh₃)]PF₆ | Cu(I) | Seesaw | Mononuclear, four-coordinate | researchgate.net |

Applications of Coordination Compounds in Catalysis

Coordination compounds derived from pyridyl-imine ligands are well-known for their catalytic activity in a variety of organic transformations. The ability to systematically modify the ligand framework, for instance by introducing a dodecyl chain, allows for the fine-tuning of catalyst performance.

Complexes of this compound could potentially be active in several areas of catalysis:

Olefin Polymerization: Iron and cobalt complexes bearing diiminopyridine (PDI) ligands are among the most active catalysts for ethylene (B1197577) polymerization. wikipedia.orgacs.org The steric and electronic properties of the ligand are crucial in determining the molecular weight and branching of the resulting polymer. The dodecyl chain could enhance catalyst lifetime and activity in slurry or gas-phase polymerization processes.

Hydrogenation and Hydrosilylation: Iron-PDI complexes are also effective precatalysts for the hydrogenation and hydrosilylation of various substrates. wikipedia.org

Hydrovinylation: Iron complexes with quinoline (B57606) pyridine(imine) ligands have been used for the 1,4-hydrovinylation of 1,3-dienes. researchgate.net

Photocatalysis: Functionalized covalent organic frameworks (COFs) incorporating pyridyl-imine structures have been developed for the photocatalytic production of hydrogen peroxide. researchgate.net The long alkyl chain could be used to anchor such catalytic sites onto surfaces or within membranes.

Alkyne Carboamination: Titanium imido complexes are known to catalyze the carboamination of alkynes to produce unsaturated imines. acs.org

The introduction of the dodecyl chain would be particularly beneficial for catalytic reactions occurring in nonpolar media or at the interface of two phases, where the lipophilic nature of the ligand can improve catalyst solubility and stability.

Homogeneous and Heterogeneous Catalysis with Metal-Imine Complexes

The coordination of this compound to metal centers creates complexes with significant potential in catalysis. The imine nitrogen and the pyridyl group can act as a bidentate ligand system, offering stability and electronic tunability to the metal catalyst. The long dodecyl chain introduces solubility in nonpolar solvents, a feature that can be advantageous in certain catalytic systems. While specific catalytic applications for this compound are not extensively documented, the behavior of analogous pyridine-imine complexes provides a strong basis for predicting their catalytic utility in both homogeneous and heterogeneous systems.

In homogeneous catalysis , metal complexes of pyridine-imine ligands are known to be effective in a variety of transformations. For instance, iron complexes bearing pyridine(diimine) ligands have demonstrated competence as precatalysts for the selective cross-[2+2]-cycloaddition of dienes and olefins. nih.gov The electronic properties of the pyridine-imine ligand are crucial in these reactions, influencing the stability of intermediate metal-diene species and the subsequent oxidative cyclization step. nih.gov Similarly, palladium complexes with iminopyridine ligands have been successfully employed as catalysts for the synthesis of polyketones through the copolymerization of carbon monoxide and vinyl arenes. nih.gov The catalytic performance, in terms of both productivity and the molecular weight of the resulting polymer, has been shown to correlate with the structural features of the precatalyst, which are dictated by the iminopyridine ligand. nih.gov

The general mechanism in these homogeneous catalytic cycles often involves the coordination of the substrate to the metal center, followed by insertion or other transformation steps, and finally, product release to regenerate the catalyst. The pyridine-imine ligand remains coordinated to the metal throughout this process, influencing the reactivity and selectivity of the catalyst.

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. Metal complexes of pyridine-imine ligands can be immobilized on solid supports to create robust heterogeneous catalysts. One approach involves the use of Metal-Organic Frameworks (MOFs) as supports. For example, a zinc-based MOF has been utilized for Knoevenagel condensation, where the morphology of the MOF, controlled by modulators like pyridine, was found to be crucial for its catalytic performance. rsc.org While not directly involving a pyridine-imine complex as the active site, this demonstrates the principle of using pyridine-containing structures within a heterogeneous framework to influence catalysis. Another strategy is the deposition of metal nanoparticles on supports, where the interaction between the metal and the support can significantly influence catalytic properties. mdpi.comdergipark.org.tracs.org For instance, palladium nanoparticles supported on various materials have been used for reductive amination reactions, which proceed through an imine intermediate. mdpi.comdergipark.org.tr A this compound complex could potentially be supported on materials like silica (B1680970) or alumina, with the dodecyl chain enhancing the interaction with the support and influencing the accessibility of the active metal center.

The following table summarizes representative catalytic applications of metal-imine complexes, illustrating the types of reactions where complexes of this compound could be expected to show activity.

| Catalyst Type | Metal | Ligand Type | Reaction | Catalyst Phase | Reference |

| Iron Complex | Fe | Pyridine(diimine) | [2+2]-Cycloaddition | Homogeneous | nih.gov |

| Iron Complex | Fe | Bis(imino)pyridine | Carbene Transfer Reactions | Homogeneous | rsc.org |

| Palladium Complex | Pd | Iminopyridine | CO/Vinyl Arene Copolymerization | Homogeneous | nih.gov |

| Iron Complex | Fe | Quinoline Pyridine(imine) | 1,4-Hydrovinylation | Homogeneous | acs.org |

| Supported Nanoparticles | Pd | N/A (Imine intermediate) | Reductive Amination | Heterogeneous | mdpi.comdergipark.org.tr |

| MOF | Zn | Amide-functionalized with pyridyl groups | Knoevenagel Condensation | Heterogeneous | rsc.org |

Stereoselective Transformations Catalyzed by Chiral Imine Ligands

The introduction of chirality into the structure of a pyridine-imine ligand can lead to the development of catalysts for stereoselective transformations, where one enantiomer of a product is formed preferentially. While there is no specific literature on chiral derivatives of this compound, the principles of stereoselective catalysis with chiral imine ligands are well-established. researchgate.net Chirality can be introduced into the ligand backbone, for example, by using a chiral amine in the synthesis of the imine. This chiral information is then transferred from the ligand to the substrate during the catalytic cycle.

Chiral metal-imine complexes have been successfully employed in a range of asymmetric reactions, including the reduction of imines to form chiral amines. researchgate.net The mechanism of stereoselection often involves the formation of a diastereomeric intermediate between the chiral catalyst and the prochiral substrate. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product.

For instance, chiral (pyridyl)imine iron(II) complexes have been investigated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net Although the enantioselectivity observed was low in this particular study, it demonstrates the potential of such complexes in stereoselective catalysis. The development of highly effective chiral catalysts for imine additions is an active area of research. researchgate.net

Palladium complexes bearing chiral P-N ligands, which share structural similarities with pyridine-imines, have been used for the regio- and stereoselective dimerization of styrene. nih.gov These catalysts can achieve high selectivity for a single product isomer. The design of the chiral ligand is critical to achieving high levels of stereocontrol.

The following table presents examples of stereoselective transformations catalyzed by chiral imine and related ligands, highlighting the potential for developing chiral catalysts based on the this compound scaffold.

| Metal | Chiral Ligand Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |

| N/A (Organocatalyst) | Chiral Picolinamide | Imine Reduction | Chiral Amine | High | researchgate.net |

| Iron | Chiral (Pyridyl)imine | Ketone Transfer Hydrogenation | Chiral Alcohol | Low | researchgate.net |

| Palladium | Chiral P-N Ligand | Styrene Dimerization | E-1,3-diphenyl-1-butene | High (Stereoselective) | nih.gov |

| Europium | Chiral Pyridine-based Ligand | N/A (Luminescence study) | N/A | N/A | researchgate.net |

Supramolecular Chemistry and Materials Science Applications

Dynamic Covalent Chemistry (DCC) with Imine Bonds

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to create complex molecules and materials that can adapt their structure and properties in response to their environment. The imine bond, formed from the condensation of an amine and an aldehyde, is a cornerstone of DCC due to its reversibility under mild conditions.

Reversible Bond Formation for Adaptive and Self-Healing Materials

The inherent reversibility of the imine bond in 1-dodecylpyridin-4(1H)-imine is central to its application in adaptive and self-healing materials. The carbon-nitrogen double bond (C=N) can break and reform, allowing a material to mend itself after damage or to change its constitution in response to external stimuli. When incorporated into a polymer network, the pyridin-4(1H)-imine moiety can participate in dynamic exchange reactions. If a fracture occurs, the reversible nature of the imine bonds allows for the reconnection of the polymer chains across the damaged interface, restoring the material's integrity. The process can be facilitated by mild heating or a change in pH, which influences the equilibrium of the imine bond formation and cleavage.

| Feature | Description | Implication for this compound |

| Bond Type | Dynamic Covalent Imine Bond | Enables reversible connections within a material. |

| Stimulus | Heat, pH change | Allows for controlled healing and adaptation. |

| Mechanism | Reversible Schiff base formation/hydrolysis | Facilitates bond cleavage and reformation at a molecular level. |

| Outcome | Material self-repair and adaptability | Potential for creating materials with extended lifespans and dynamic properties. |

Construction of Complex Molecular Architectures (e.g., Cages, Rotaxanes, Dendrimers)

The principles of DCC, particularly using imine bond formation, provide an elegant and efficient method for the template-directed synthesis of intricate molecular architectures. The ability of the reaction to "proofread" and correct errors allows for the high-yield formation of thermodynamically stable products.

In this context, this compound can act as a dynamic building block. For instance, by reacting a bifunctional aldehyde with this compound, it is conceivable to form molecular cages where the imine linkages form the vertices or edges of the structure. The dodecyl chains would then decorate the exterior of the cage, influencing its solubility and interactions with the surrounding medium.

Similarly, this compound could be integrated into the synthesis of rotaxanes and dendrimers. In a rotaxane, a linear molecule (axle) is threaded through a macrocycle (wheel) and held in place by bulky stoppers. This compound could potentially function as a stopper or be part of the axle or wheel, with the imine bond allowing for dynamic threading and dethreading processes. For dendrimers, hyperbranched macromolecules, the reversible nature of the imine bond can facilitate a more efficient, self-correcting synthesis compared to traditional covalent methods.

Self-Assembly and Nanostructure Formation

Self-assembly is the autonomous organization of components into ordered structures. The amphiphilic nature of this compound, with its polar pyridin-4(1H)-imine head and nonpolar dodecyl tail, makes it an excellent candidate for self-assembly processes in various solvents.

Fabrication of Supramolecular Polymers and Higher-Order Assemblies

Supramolecular polymers are long, chain-like structures held together by non-covalent interactions. The combination of the dynamic imine bond and non-covalent interactions in this compound can lead to the formation of robust yet dynamic supramolecular polymers. The pyridinium (B92312) part of the molecule can engage in π-π stacking and hydrogen bonding, while the dodecyl chains can interact through van der Waals forces. These multiple non-covalent interactions, in concert with the reversible covalent imine bonds, can drive the formation of well-defined, higher-order assemblies. These assemblies can exhibit properties distinct from their individual monomeric units, such as responsiveness to stimuli that can alter the equilibrium of both the covalent and non-covalent interactions.

| Interaction Type | Molecular Origin in this compound | Role in Assembly |

| Van der Waals Forces | Dodecyl chains | Promotes aggregation and ordering of the alkyl domains. |

| π-π Stacking | Pyridinium ring | Directs the arrangement of the aromatic head groups. |

| Hydrogen Bonding | Imine group (N-H) | Provides directional control and strengthens the assembly. |

| Dynamic Covalent Bonds | Imine (C=N) | Offers adaptability and error-correction in the polymer backbone. |

Role of Long Alkyl Chains in Directed Assembly and Interface Interactions

The long dodecyl chain of this compound plays a crucial role in directing the self-assembly process and mediating interactions at interfaces. In aqueous media, these hydrophobic chains will tend to segregate from water, driving the formation of micelles, vesicles, or other ordered nanostructures where the polar head groups are exposed to the water and the alkyl tails form a nonpolar core.

Furthermore, these alkyl chains are critical for interactions with surfaces and at liquid-solid interfaces. They can facilitate the adsorption of the molecule onto hydrophobic surfaces, leading to the formation of self-assembled monolayers. The ability to control the organization of molecules at interfaces is fundamental for applications in sensing, catalysis, and surface modification. The length and packing of the dodecyl chains can significantly influence the properties of the resulting nanostructures, such as their thickness, stability, and permeability.

Applications in Functional Materials

The unique combination of dynamic covalent chemistry and self-assembly capabilities makes this compound a promising component for a variety of functional materials.

One potential application is in the development of injectable and self-healing hydrogels. A network formed using this compound as a cross-linker could be sheared into an injectable form and would then be able to reform and heal at the site of injection due to the reversible imine bonds. The hydrophobic domains formed by the dodecyl chains could also serve as reservoirs for the encapsulation and controlled release of therapeutic agents.

Another area of application is in the creation of responsive materials for sensing or as components in molecular machines. The dynamic nature of the imine bond could be harnessed to create materials that change their color, fluorescence, or conductivity in response to specific chemical or physical signals. For example, the protonation or coordination of a metal ion to the pyridin-4(1H)-imine moiety could alter the electronic properties of the system, leading to a detectable signal. The ability to construct complex architectures like rotaxanes and dendrimers also opens the door to creating sophisticated molecular machines where the movement of components can be controlled and utilized to perform specific functions.

Development of Covalent Organic Frameworks (COFs) Utilizing Imine Linkages

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers formed through strong covalent bonds, resulting in highly ordered structures. mdpi.com The formation of these frameworks often relies on the reversibility of the bond-forming reactions, which allows for "error-checking" and the formation of a crystalline, rather than amorphous, material. mdpi.com Imine linkages (–C=N–) are particularly valuable in COF synthesis due to the reversible nature of the imine condensation reaction. mdpi.com This reaction, typically between an amine and an aldehyde, forms the stable and robust linkages that define the COF’s structure.

The integration of building blocks into 2D sheets creates periodic arrays and directional nanochannels. mdpi.com While specific research detailing the use of this compound as a primary building block for COFs is not prominent, the imine group is a fundamental component in this field. The nitrogen sites on the pore walls of imine-linked COFs can be functionalized to confine and stabilize other molecules, such as H₃PO₄, for applications like anhydrous proton conduction. mdpi.com Furthermore, COFs containing combined keto-enamine and imine linkages have demonstrated high thermal and chemical stability, as well as photochromic properties. mdpi.com

Exploration of Optical and Electronic Properties (e.g., Non-Linear Optics)

The exploration of molecules for non-linear optical (NLO) applications is a significant area of materials research. NLO materials can alter the properties of light, enabling technologies such as frequency doubling (second-harmonic generation) and optical switching. The key to a molecule’s NLO activity is often a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system.

Pyridinium derivatives have been extensively studied as NLO chromophores. The pyridinium ring can act as a potent electron acceptor. When combined with an electron-donating group and linked by a π-bridge, these molecules can exhibit large molecular first hyperpolarizabilities (β), a measure of second-order NLO activity. rsc.orgrsc.org Research on related heterocyclic systems like pyrimidines has shown that N-methylation or complexation can strongly enhance the NLO response. researchgate.net The design of such molecules often involves creating dipolar structures that can be oriented in a non-centrosymmetric manner, for instance, in Langmuir-Blodgett films, to achieve macroscopic NLO effects. rsc.org

Table 1: Examples of Pyridinium-Related Derivatives Studied for Non-Linear Optical Properties

| Compound Type | NLO Property Investigated | General Finding |

| (E)-N-octadecyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium iodide (OMPy) | Second-Harmonic Generation (SHG) | Serves as a benchmark for comparing the NLO properties of new chromophores. rsc.org |

| trans-[RuII(NCS)(NH₃)₄(LA)][PF₆]₂ (where LA is an N-substituted pyridinium ligand) | First Hyperpolarizability (β) | The trans-{RuII(NCS)(NH₃)₄}⁺ center acts as a strong electron donor, enhancing the β value of the complex. rsc.org |

| 4-(arylvinyl)-1-methylpyrimidinium derivatives | Second-Order NLO Response | N-methylation of the pyrimidine (B1678525) ring, a related heterocycle, leads to a strong enhancement of the NLO response. researchgate.net |

| Bis(imino)pyridine metal complexes | Second-Order NLO Coefficients (β) | The central metal ion and ancillary ligands influence the electronic spectra and NLO coefficients. pku.edu.cn |

Interfacial Chemistry and Surface Phenomena

The amphiphilic nature of this compound, possessing a long hydrophobic dodecyl tail and a polar, hydrophilic pyridinium-imine headgroup, dictates its behavior at interfaces. This dual character is central to its applications as both a corrosion inhibitor and a surfactant for surface modification.

Adsorption Behavior at Metal Surfaces as Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors is a practical and effective method for protecting metals, such as mild steel, in acidic environments. nepjol.info Compounds like this compound function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.com

The adsorption mechanism involves the interaction between the inhibitor molecule and the metal surface. The pyridinium ring, with its π-electrons and nitrogen heteroatom, provides sites for adsorption. nepjol.infomdpi.com The process is often a combination of physisorption (electrostatic interaction between the charged pyridinium head and the charged metal surface) and chemisorption (involving charge sharing or transfer from the inhibitor to the metal's vacant d-orbitals). nih.gov The long dodecyl chain contributes to the formation of a dense, hydrophobic film that repels water and corrosive species. researchgate.net

Studies on closely related N-dodecylpyridinium compounds and imine derivatives show that their adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. mdpi.comresearchgate.netmdpi.com These inhibitors are often classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor, as more of the surface becomes covered. mdpi.com

Table 2: Inhibition Efficiency and Adsorption Data for a Related Dodecylpyridinium Imine Derivative *

| Parameter | Value / Observation |

| Inhibitor Type | Mixed-type inhibitor. researchgate.net |

| Adsorption Isotherm | Obeys the Langmuir adsorption isotherm. researchgate.net |

| Effect of Concentration | Inhibition efficiency increases with increasing inhibitor concentration. researchgate.net |

| Effect of Temperature | Inhibition efficiency decreases as temperature increases, suggesting a more dominant physisorption component at higher temperatures. researchgate.net |

| Thermodynamic Parameters (ΔG°ads) | The negative value of the standard free energy of adsorption indicates a spontaneous adsorption process. mdpi.com Values between -20 and -40 kJ/mol suggest a mix of physisorption and chemisorption. mdpi.com |

*Data based on studies of 1-Dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide, a structurally similar cationic surfactant. researchgate.net

Design of Surfactant-Like Imine Derivatives for Surface Modification

The molecular architecture of this compound is that of a cationic surfactant. sigmaaldrich.com It consists of a non-polar, hydrophobic tail (the C₁₂H₂₅ dodecyl group) and a polar, hydrophilic head (the pyridinium-imine cation). This amphiphilic structure drives the molecules to accumulate at interfaces, such as the air-water or oil-water interface, where they lower the surface tension. nanobioletters.com

Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules self-assemble in the bulk solution to form aggregates called micelles. ppaspk.org The design of such surfactant-like imine derivatives is crucial for their application in surface modification. For corrosion inhibition, this property allows for the formation of a self-healing, protective film on the metal. The hydrophobic tails orient away from the metal surface, creating a non-wettable layer that acts as a barrier to the corrosive environment. researchgate.net The effectiveness of this barrier is influenced by the packing density and orientation of the surfactant molecules on the surface.

The surfactant properties of dodecylpyridinium compounds, such as their ability to reduce surface tension and form micelles, have been well-characterized. These properties are fundamental to their function in modifying surface chemistry, not only for corrosion protection but also in areas like detergency, emulsification, and as components of functional materials like metallosurfactants. mdpi.comnanobioletters.com

Table 3: Surface Properties of Related Dodecylpyridinium Surfactants

| Property | Description | Relevance to Surface Modification |

| Amphiphilicity | Possesses both a hydrophobic dodecyl tail and a hydrophilic pyridinium head. sigmaaldrich.com | Drives the molecule to interfaces, enabling surface activity. |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. ppaspk.org | Indicates the efficiency of the surfactant; a low CMC is often desirable. |

| Surface Tension Reduction | The ability to lower the surface tension of a liquid (e.g., water). nanobioletters.com | A primary measure of surfactant effectiveness. |

| Adsorption at Interfaces | Accumulation at the boundary between two phases (e.g., metal-solution). researchgate.net | Forms a protective film that alters the surface properties, providing corrosion resistance. researchgate.net |

| Self-Assembly | Spontaneous organization into ordered structures like monolayers on surfaces or micelles in solution. mdpi.com | Crucial for forming a dense, stable, and effective barrier layer on a surface. |

Advanced Research Themes and Future Perspectives

Bio-Inspired Chemistry and Mimetic Systems in Imine Research

The design of synthetic molecules that mimic biological systems is a cornerstone of modern chemistry. The amphiphilic nature of 1-dodecylpyridin-4(1H)-imine makes it an excellent candidate for the construction of bio-mimetic systems. In aqueous environments, these molecules can self-assemble into organized structures such as micelles and vesicles, which can mimic the compartmentalization found in biological cells. nih.gov This self-assembly is driven by the hydrophobic interactions of the dodecyl chains and the hydrophilic character of the pyridin-4(1H)-imine head groups.

The resulting nano-aggregates possess a nonpolar interior capable of encapsulating guest molecules, a phenomenon that is crucial for applications in drug and gene delivery. nih.gov Furthermore, the pyridine (B92270) moiety, known for its redox activity, can be leveraged in the design of bio-inspired catalytic systems. mdpi.com The imine functionality can also participate in coordination with metal ions, potentially mimicking the active sites of metalloenzymes.

Table 1: Potential Bio-Inspired Applications of this compound and Related Physicochemical Properties.

| Application Area | Relevant Physicochemical Property | Mimicked Biological System | Potential Function |

| Drug Delivery | Amphiphilicity, Self-Assembly into Micelles/Vesicles | Cellular Membranes | Encapsulation and transport of hydrophobic drugs. nih.govresearchgate.net |

| Gene Transfection | Cationic Head Group (upon protonation) | Cell-penetrating peptides | Binding and delivery of nucleic acids. |

| Enzyme Mimicry | Redox-active Pyridine Ring, Metal Coordination | Metalloenzymes | Catalysis of specific chemical transformations. mdpi.com |

| Biosensing | Interaction with Biomolecules | Receptor-Ligand Interactions | Detection of specific biological analytes. |

Integration with Polymer Science and Soft Matter Physics

The incorporation of functional molecules like this compound into polymeric structures opens up new avenues for creating advanced materials with tunable properties. As a monomer or a functional additive, this imine derivative can be integrated into polymer chains, influencing their self-assembly, mechanical properties, and responsiveness to external stimuli. For instance, its presence in block copolymers can lead to the formation of well-defined nanostructures such as spherical or cylindrical micelles in solution. acs.orgacs.org

In the realm of soft matter physics, the amphiphilic character of this compound is of paramount importance. It can act as a surfactant, stabilizing emulsions and foams, or as a component in liquid crystalline phases. The interplay between the hydrophobic dodecyl tails and the polar pyridin-4(1H)-imine head groups can lead to the formation of complex, ordered structures in solution and at interfaces. The study of these self-assembled systems provides fundamental insights into the principles governing the organization of soft materials.

Table 2: Illustrative Research Findings on the Integration of Alkyl-Pyridine Derivatives in Polymer Systems.

| Polymer System | Alkyl-Pyridine Derivative | Observed Phenomenon | Research Implication |

| Poly(ethylene glycol)-b-poly(glutamic acid) | Pyridinylmethyl glutamate | Formation of micelles with varying morphologies (ellipsoidal, cylindrical, disc-like) depending on the pyridine isomer. acs.org | Demonstrates the ability of pyridine moieties to control the self-assembly of block copolymers. |

| Poly(4-vinylpyridine) | N-decylpyridinium | Formation of hexagonal columnar structures in thin films after humidity annealing. chemrxiv.orgchemrxiv.org | Highlights the role of long alkyl chains in directing the microphase separation of polymers. |

| Poly-alkylpyridinium salts | 1,3-dodecylpyridinium | Formation of large, monodisperse macrocycles with pore-forming capabilities. nih.gov | Suggests potential applications in materials science and as transfection agents. |

Green and Sustainable Chemistry Initiatives in the Synthesis and Application of Imine Compounds